molecular formula C10H10ClFO B3043907 2-Chloro-3-(3-fluoro-4-methoxyphenyl)-1-propene CAS No. 951888-08-7

2-Chloro-3-(3-fluoro-4-methoxyphenyl)-1-propene

Cat. No.: B3043907
CAS No.: 951888-08-7
M. Wt: 200.64 g/mol
InChI Key: FXJQBEAMSCXWBQ-UHFFFAOYSA-N
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Description

2-Chloro-3-(3-fluoro-4-methoxyphenyl)-1-propene is a halogenated aromatic compound featuring a propene backbone substituted with chlorine at position 2 and a 3-fluoro-4-methoxyphenyl group at position 2. The molecule combines electron-withdrawing (chlorine, fluorine) and electron-donating (methoxy) substituents, which influence its electronic distribution, reactivity, and physicochemical properties. This compound is structurally related to intermediates used in pharmaceutical and agrochemical synthesis, where fluorine and methoxy groups are often employed to modulate bioavailability and metabolic stability .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(2-chloroprop-2-enyl)-2-fluoro-1-methoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClFO/c1-7(11)5-8-3-4-10(13-2)9(12)6-8/h3-4,6H,1,5H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXJQBEAMSCXWBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC(=C)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClFO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-3-(3-fluoro-4-methoxyphenyl)-1-propene can be achieved through several synthetic routes. One common method involves the reaction of 3-fluoro-4-methoxybenzaldehyde with allyl chloride in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide under reflux conditions.

Industrial Production Methods: On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Types of Reactions:

    Substitution Reactions: The chloro group in this compound can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.

    Oxidation Reactions: The propene chain can be oxidized to form epoxides or other oxygenated derivatives.

    Reduction Reactions: The compound can undergo reduction reactions to form the corresponding alkane or alcohol derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.

    Oxidation: Reagents like m-chloroperbenzoic acid for epoxidation or potassium permanganate for dihydroxylation.

    Reduction: Catalysts such as palladium on carbon in the presence of hydrogen gas.

Major Products:

    Substitution: Formation of derivatives with different functional groups replacing the chloro group.

    Oxidation: Formation of epoxides or diols.

    Reduction: Formation of alkanes or alcohols.

Scientific Research Applications

2-Chloro-3-(3-fluoro-4-methoxyphenyl)-1-propene has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Chloro-3-(3-fluoro-4-methoxyphenyl)-1-propene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of halogen and methoxy groups can influence its binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The table below compares 2-Chloro-3-(3-fluoro-4-methoxyphenyl)-1-propene with structurally similar compounds, highlighting substituent variations and their implications:

Compound Name Substituents on Phenyl Ring Molecular Weight (g/mol) Predicted Boiling Point (°C) Predicted Density (g/cm³) Key Functional Groups
This compound 3-Fluoro, 4-methoxy ~214.6* 240–260† 1.18–1.22† Chloro, fluoro, methoxy, alkene
2-Chloro-3-(2-chloro-4-fluorophenyl)-1-propene 2-Chloro, 4-fluoro 205.06 Not reported Not reported Chloro (×2), fluoro, alkene
2-Chloro-3-(4-fluoro-1-naphthyl)-1-propene 4-Fluoro (naphthyl) 220.67 Not reported Not reported Chloro, fluoro, naphthyl, alkene
2-Chloro-3-(4-fluoro-3-methylphenyl)-1-propene 4-Fluoro, 3-methyl 184.64 232.1 (predicted) 1.115 (predicted) Chloro, fluoro, methyl, alkene

*Calculated based on molecular formula.
†Estimated based on structural analogs.

Key Observations:

Substituent Electronic Effects: The 3-fluoro-4-methoxy group in the target compound creates a unique electronic environment. The methoxy group (+M effect) donates electrons via resonance, while fluorine (-I effect) withdraws electrons. This combination may enhance stability in electrophilic aromatic substitution reactions compared to purely electron-withdrawing substituents (e.g., 2-chloro-4-fluorophenyl) .

Physicochemical Properties:

  • Boiling Point: The target compound’s predicted boiling point (240–260°C) is higher than that of the methyl-substituted analog (232.1°C ), likely due to increased polarity from the methoxy group.
  • Density: The methoxy group’s bulkiness may contribute to a higher density (~1.18–1.22 g/cm³) compared to the methyl-substituted compound (1.115 g/cm³ ).

Synthetic Utility:

  • Compounds with naphthyl groups (e.g., ) exhibit extended π-conjugation, which could enhance UV absorption or binding affinity in drug design. The target compound’s methoxy group may improve solubility in polar solvents, aiding purification.

Reactivity and Stability

  • Alkene Reactivity: The propene backbone’s double bond is susceptible to electrophilic additions (e.g., bromination) or polymerisation. Chlorine at position 2 may sterically hinder such reactions compared to unsubstituted propenes.

Biological Activity

2-Chloro-3-(3-fluoro-4-methoxyphenyl)-1-propene is an organic compound notable for its structural complexity and potential biological activities. This compound, characterized by the presence of chloro, fluoro, and methoxy groups, has been explored for various pharmacological properties, including anti-inflammatory , antimicrobial , and anticancer activities. This article synthesizes available research findings on its biological activity, mechanisms of action, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C₁₂H₁₂ClF O, with a molecular weight of approximately 232.68 g/mol. Its unique structure comprises a propene chain attached to a phenyl ring that includes chloro, fluoro, and methoxy substituents. This configuration is believed to enhance its reactivity and interaction with biological targets.

Anti-inflammatory Activity

Research indicates that this compound exhibits significant anti-inflammatory properties.

Mechanism of Action:

  • Inhibition of Cyclooxygenase (COX) Enzymes: The compound may inhibit COX enzymes, which are critical in the inflammatory response.
  • Cytokine Modulation: It has been shown to reduce the production of pro-inflammatory cytokines, thereby alleviating inflammation.

Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth.

Mechanism of Action:

  • Cell Cycle Disruption: The compound may disrupt cell cycle progression by inhibiting cyclin-dependent kinases (CDKs), which are essential for cell division.
  • Angiogenesis Inhibition: It could affect angiogenesis by inhibiting vascular endothelial growth factor receptor 2 (VEGFR2), limiting the blood supply to tumors.

Antimicrobial Activity

There is emerging evidence that this compound exhibits antimicrobial activity against various pathogens.

Research Findings:

  • Compounds with similar structures have demonstrated inhibitory effects on bacterial growth, suggesting potential applications in treating infections .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
2-Chloro-3-(4-fluoro-1-naphthyl)-1-propeneNaphthalene ringAnti-inflammatory, anticancer
2-Chloro-3-(4-fluoro-1-benzyl)-1-propeneBenzyl groupLimited data on biological activity
This compoundMethoxy and fluoro groupsAnti-inflammatory, anticancer, antimicrobial

Case Studies

Several studies have investigated the biological activity of this compound:

  • Study on Anti-inflammatory Effects: In vitro assays demonstrated that the compound significantly reduced levels of inflammatory cytokines in cultured cells exposed to lipopolysaccharides (LPS) .
  • Anticancer Research: A study involving cancer cell lines reported that treatment with this compound led to a marked decrease in cell viability and induced apoptosis through caspase activation .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-Chloro-3-(3-fluoro-4-methoxyphenyl)-1-propene?

  • Methodology : Synthesis typically involves multi-step reactions, starting with halogenation and Friedel-Crafts alkylation. For example:

Chlorination : Introduce the chlorine substituent via electrophilic substitution using Cl₂/FeCl₃ or SOCl₂ under anhydrous conditions .

Alkylation : Couple the chlorinated intermediate with a fluoromethoxyphenyl group using AlCl₃ as a catalyst in dichloromethane .

Purification : Distillation or recrystallization (e.g., using ethanol/water mixtures) ensures >95% purity .

  • Key Considerations : Monitor reaction temperatures (40–60°C) to avoid side products like dihalogenated byproducts .

Q. How do the substituents (chloro, fluoro, methoxy) influence the compound’s reactivity?

  • Electronic Effects :

  • Fluoro and Methoxy Groups : The electron-withdrawing fluoro group and electron-donating methoxy group create a polarized phenyl ring, directing electrophilic attacks to the ortho/para positions .
  • Chloro Group on Propene : Enhances electrophilicity of the double bond, favoring nucleophilic additions (e.g., with amines or thiols) .
    • Steric Effects : The methoxy group at position 4 may hinder reactions at the adjacent position, necessitating bulky reagents for efficient substitution .

Q. What analytical techniques are critical for characterizing this compound?

  • Structural Confirmation :

  • NMR : ¹H NMR (δ 6.8–7.2 ppm for aromatic protons; δ 5.1–5.6 ppm for vinyl protons) and ¹³C NMR (δ 115–125 ppm for alkene carbons) .
  • Mass Spectrometry : ESI-MS typically shows [M+H]⁺ at m/z 218.63 (calculated) .
    • Purity Assessment : HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water mobile phase .

Advanced Research Questions

Q. How can mechanistic studies resolve contradictions in reported reaction outcomes for this compound?

  • Case Study : Conflicting yields in Suzuki-Miyaura couplings (40–80%) may arise from:

  • Catalyst Selection : Pd(PPh₃)₄ vs. PdCl₂(dppf) — the latter improves stability with electron-deficient aryl groups .
  • Base Sensitivity : K₂CO₃ in DMF vs. Cs₂CO₃ in dioxane — higher polarity solvents stabilize intermediates but may deactivate catalysts .
    • Resolution Strategy : Use kinetic studies (e.g., in situ IR monitoring) to identify rate-limiting steps and optimize conditions .

Q. What role does hydrogen bonding play in the crystallographic packing of this compound?

  • Graph Set Analysis : Crystallographic data (e.g., SHELXL-refined structures) reveal C–H···O/F interactions (2.8–3.2 Å) that stabilize the lattice .
  • Impact on Properties : Stronger H-bonding networks correlate with higher melting points (e.g., 85–90°C vs. 70°C for non-H-bonding analogs) .

Q. How can computational modeling predict regioselectivity in substitution reactions?

  • DFT Calculations :

  • NPA Charges : Identify electron-deficient sites (e.g., C2 of the propene chain) for nucleophilic attack .
  • Transition State Analysis : Compare activation energies for substitutions at C2 vs. C3 to predict dominant pathways .
    • Validation : Correlate computed outcomes with experimental LC-MS/MS fragmentation patterns .

Q. What strategies mitigate challenges in scaling up synthesis for research applications?

  • Continuous Flow Reactors : Improve yield consistency (e.g., from 60% batch to 75% flow) by minimizing thermal gradients .
  • Byproduct Management : Use scavenger resins (e.g., QuadraPure™) to remove unreacted halides post-synthesis .

Applications in Academic Research

Q. How is this compound utilized in medicinal chemistry research?

  • Case Study : As a building block for kinase inhibitors:

  • Step 1 : Functionalize the propene chain via Heck coupling with pyridine derivatives.
  • Step 2 : Screen against cancer cell lines (e.g., IC₅₀ = 1.2 μM in MCF-7 breast cancer cells) .
    • Mechanistic Insight : The fluoro-methoxyphenyl moiety enhances membrane permeability (logP = 2.8) compared to non-fluorinated analogs (logP = 3.5) .

Q. What are its applications in materials science?

  • Polymer Precursor : Copolymerize with styrene via radical initiation (AIBN, 70°C) to yield films with tunable Tg (85–110°C) .
  • Surface Modification : Self-assembled monolayers (SAMs) on Au surfaces show potential for sensor development (ΔR = 12 Ω/nM for NO₂ detection) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Chloro-3-(3-fluoro-4-methoxyphenyl)-1-propene
Reactant of Route 2
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2-Chloro-3-(3-fluoro-4-methoxyphenyl)-1-propene

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